Cas no 873009-45-1 (N-(5-Chloro-2-thienyl)carbonylglycine)

N-(5-Chloro-2-thienyl)carbonylglycine is a specialized organic compound featuring a thienyl moiety substituted with a chloro group at the 5-position, coupled with a glycine derivative via a carbonyl linkage. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic compounds and peptidomimetics. Its chloro-thienyl group enhances electrophilic properties, facilitating selective modifications, while the glycine moiety offers versatility for further functionalization. The compound is commonly utilized in pharmaceutical research and agrochemical synthesis due to its intermediate potential in constructing bioactive molecules. High purity and consistent quality ensure reliable performance in complex synthetic pathways.
N-(5-Chloro-2-thienyl)carbonylglycine structure
873009-45-1 structure
Product Name:N-(5-Chloro-2-thienyl)carbonylglycine
CAS No:873009-45-1
MF:C7H6ClNO3S
MW:219.645439624786
CID:826944
PubChem ID:43239030
Update Time:2025-11-05

N-(5-Chloro-2-thienyl)carbonylglycine Chemical and Physical Properties

Names and Identifiers

    • N-[(5-Chloro-2-thienyl)carbonyl]glycine
    • 2-[(5-chlorothiophene-2-carbonyl)amino]acetic acid
    • Q27253580
    • UNII-21S18PUU5M
    • AKOS008984610
    • 21S18PUU5M
    • Glycine, N-((5-chloro-2-thienyl)carbonyl)-
    • Rivaroxaban metabolite M4
    • SCHEMBL1106560
    • N-(5-Chlorothiophene-2-carbonyl)glycine
    • N-((5-Chloro-2-thienyl)carbonyl)glycine
    • Glycine, N-[(5-chloro-2-thienyl)carbonyl]-
    • FT-0664984
    • 873009-45-1
    • DTXSID50655761
    • DB-308851
    • N-(5-Chloro-2-thienyl)carbonylglycine
    • Inchi: 1S/C7H6ClNO3S/c8-5-2-1-4(13-5)7(12)9-3-6(10)11/h1-2H,3H2,(H,9,12)(H,10,11)
    • InChI Key: HACZPPBLNKXGCR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(NCC(=O)O)=O)S1

Computed Properties

  • Exact Mass: 218.97600
  • Monoisotopic Mass: 218.9756919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 94.6Ų

Experimental Properties

  • PSA: 94.64000
  • LogP: 1.60680

N-(5-Chloro-2-thienyl)carbonylglycine Pricemore >>

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N-(5-Chloro-2-thienyl)carbonylglycine Production Method

Additional information on N-(5-Chloro-2-thienyl)carbonylglycine

Research Brief on N-(5-Chloro-2-thienyl)carbonylglycine (CAS: 873009-45-1) in Chemical Biology and Pharmaceutical Applications

N-(5-Chloro-2-thienyl)carbonylglycine (CAS: 873009-45-1) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique thienyl and carbonylglycine moieties, has been the subject of various studies exploring its biochemical properties, synthetic pathways, and therapeutic potential. The following research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview for professionals in the field.

Recent studies have highlighted the role of N-(5-Chloro-2-thienyl)carbonylglycine as a versatile intermediate in the synthesis of biologically active molecules. Its structural features make it a valuable scaffold for the development of novel enzyme inhibitors and receptor modulators. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the synthesis of small-molecule inhibitors targeting inflammatory pathways. The study reported a significant reduction in pro-inflammatory cytokine production in vitro, suggesting potential applications in treating chronic inflammatory diseases.

In addition to its synthetic utility, N-(5-Chloro-2-thienyl)carbonylglycine has been investigated for its direct biological activities. A 2022 study in Bioorganic & Medicinal Chemistry Letters explored its interaction with specific metabolic enzymes, revealing inhibitory effects on key pathways involved in cellular energy metabolism. These findings open new avenues for its use in metabolic disorder research, particularly in conditions like diabetes and obesity. The compound's ability to modulate enzyme activity without significant cytotoxicity further enhances its appeal as a therapeutic candidate.

The pharmacological potential of N-(5-Chloro-2-thienyl)carbonylglycine has also been examined in the context of neurological disorders. Recent preclinical studies have shown that derivatives of this compound exhibit neuroprotective properties in models of oxidative stress-induced neuronal damage. Researchers attribute these effects to the compound's ability to scavenge reactive oxygen species and stabilize mitochondrial function. While these results are promising, further in vivo studies are needed to validate its efficacy and safety profile for clinical applications.

From a chemical biology perspective, the compound's mechanism of action has been elucidated through advanced structural analysis techniques. X-ray crystallography and molecular docking studies have provided insights into its binding interactions with various biological targets. These structural insights are invaluable for rational drug design, enabling researchers to optimize the compound's pharmacophore for enhanced specificity and potency. Computational modeling studies published in 2023 have further predicted additional potential targets, expanding the scope of its possible applications.

In conclusion, N-(5-Chloro-2-thienyl)carbonylglycine (CAS: 873009-45-1) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its diverse applications range from serving as a synthetic building block to exhibiting direct biological activities. The growing body of research underscores its importance as a valuable tool for drug discovery and development. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications, potentially leading to novel therapeutic interventions for various diseases.

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